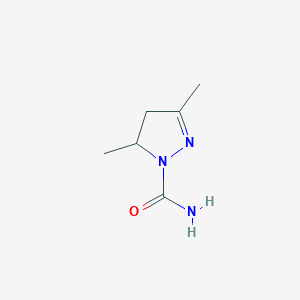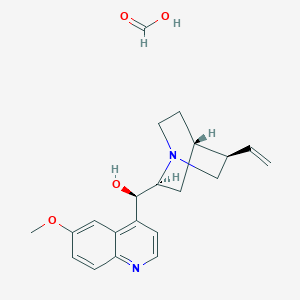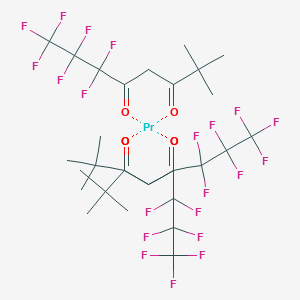
Dicopper pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicopper pyrophosphate (Cu2P2O7) is a compound that has been widely studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. This compound is a copper-based material that has a unique structure and chemical properties that make it an attractive material for research.
Mécanisme D'action
The mechanism of action of dicopper pyrophosphate is not well understood. However, it is believed that the copper ions in this compound play a crucial role in its catalytic and electrochemical properties. The copper ions in this compound can undergo redox reactions, which can facilitate the transfer of electrons in various reactions.
Biochemical and Physiological Effects
This compound has been shown to have potential applications in biomedicine due to its unique properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dicopper pyrophosphate is its stability under various conditions. This makes it an attractive material for research in catalysis and electrochemistry. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on dicopper pyrophosphate. One potential area of research is the development of new synthesis methods that can produce this compound with improved properties. Another area of research is the investigation of the mechanism of action of this compound in various reactions. Additionally, research could be conducted on the potential applications of this compound in biomedicine, including cancer treatment and antimicrobial agents.
Conclusion
This compound is a compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive material for research in catalysis, electrochemistry, and biomedicine. While there is still much to be learned about the mechanism of action of this compound, its potential applications make it a promising area of research for the future.
Méthodes De Synthèse
Dicopper pyrophosphate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most common method for synthesizing this compound is the solid-state reaction method. This method involves mixing copper oxide and ammonium dihydrogen phosphate in a stoichiometric ratio and heating the mixture at high temperatures. The resulting product is then ground into a fine powder and calcined to obtain this compound.
Applications De Recherche Scientifique
Dicopper pyrophosphate has been extensively studied for its potential applications in various fields. In catalysis, this compound has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the dehydrogenation of alkanes. In electrochemistry, this compound has been used as an electrode material for electrochemical sensors and batteries due to its high conductivity and stability.
Propriétés
Numéro CAS |
15191-80-7 |
|---|---|
Formule moléculaire |
Cu2O7P2 |
Poids moléculaire |
301.04 g/mol |
Nom IUPAC |
dicopper;phosphonato phosphate |
InChI |
InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clé InChI |
PEVJCYPAFCUXEZ-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Autres numéros CAS |
10102-90-6 15191-80-7 19372-21-5 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















